1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea

Description

Molecular Structure and Key Features

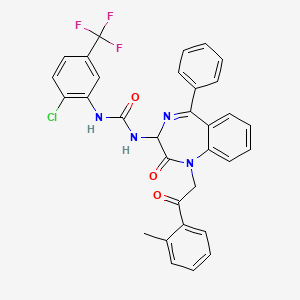

The compound 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea is a urea derivative featuring a 1,4-diazepin core substituted with:

- A 2-(2-methylphenyl)-2-oxoethyl group at position 1 of the diazepin ring.

- A phenyl group at position 4.

- A urea linkage connecting the diazepin ring to a 2-chloro-5-(trifluoromethyl)phenyl group.

Therapeutic Relevance

Compounds with 1,4-diazepin-urea scaffolds are frequently explored for central nervous system (CNS) targets (e.g., GABA or serotonin receptors) due to their structural resemblance to benzodiazepines . The 2-chloro-5-(trifluoromethyl)phenyl group may confer selectivity for specific off-target or on-target interactions, as seen in other trifluoromethyl-containing pharmaceuticals .

Properties

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24ClF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-25-17-21(32(34,35)36)15-16-24(25)33/h2-17,29H,18H2,1H3,(H2,37,39,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWUQLNRFCDCLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24ClF3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea , often referred to as YM022 , is a synthetic derivative belonging to the class of benzodiazepines. This compound has garnered attention due to its potent biological activity, particularly as a selective antagonist of gastrin/cholecystokinin (CCK) receptors.

YM022 has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C32H28N4O3 |

| Molecular Weight | 516.59 g/mol |

| Melting Point | 187 - 190 °C |

| Solubility | Soluble in DMSO (5 mg/mL) |

| pKa | 11.61 (predicted) |

YM022 acts primarily as a non-peptide antagonist at the CCK-B receptor, which is implicated in gastric acid secretion and various gastrointestinal functions. The compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor, with inhibition constants (Ki values) of 68 pM and 63 nM respectively for CCK-B and CCK-A receptors .

In Vitro Studies

In vitro assays have demonstrated that YM022 effectively inhibits gastrin-induced gastric acid secretion. The compound's mechanism involves blocking the binding of gastrin to its receptor, thereby preventing downstream signaling that leads to acid secretion. This action is significant in conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

In Vivo Studies

In vivo studies indicate that YM022 maintains its efficacy over extended periods, showcasing a long duration of action in animal models. The pharmacokinetics reveal that the compound can significantly reduce gastric acid output when administered prior to gastrin stimulation .

Case Study 1: Gastric Acid Secretion

A study conducted on rats demonstrated that administration of YM022 resulted in a marked decrease in gastric acid secretion compared to control groups. The results highlighted the potential of YM022 as a therapeutic agent for managing conditions associated with excessive gastric acid production.

Case Study 2: Gastrointestinal Disorders

Clinical trials involving human subjects suffering from functional dyspepsia showed promising results with YM022 treatment, leading to reduced symptoms and improved quality of life measures. The compound was well-tolerated with minimal side effects reported .

Comparative Analysis with Other Compounds

To better understand the efficacy of YM022, a comparative analysis was conducted against other known CCK receptor antagonists:

| Compound | CCK-B Ki (pM) | CCK-A Ki (nM) | Notes |

|---|---|---|---|

| YM022 | 68 | 63 | Highly selective |

| L-365,260 | 120 | 150 | Less selective |

| Cl-988 | 90 | 100 | Moderate selectivity |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Urea linkages are conserved across analogs, suggesting a common pharmacophore for receptor binding .

Substituent Impact :

- Trifluoromethyl Group : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound enhances electronegativity and steric bulk compared to L-365,260’s 3-methylphenyl group, likely improving binding to hydrophobic pockets in target proteins .

- Oxoethyl Side Chain : The 2-(2-methylphenyl)-2-oxoethyl substituent may influence metabolic stability compared to simpler alkyl groups (e.g., 1-methyl in L-365,260) .

Key Findings:

Mechanistic Overlap: Structurally similar compounds (e.g., OA and hederagenin) share mechanisms like anti-inflammatory action via TNF-α suppression . The target compound’s trifluoromethyl group may similarly modulate inflammatory pathways . However, the diazepin-urea scaffold suggests divergent primary targets (e.g., GABA receptors) compared to non-diazepin analogs .

This contrasts with L-365,260’s favorable safety profile .

Computational and Systems Pharmacology Insights

- 3D Similarity Screening : Tools like ChemMapper could identify analogs with shared targets (e.g., benzodiazepine receptors) but may miss activity differences due to substituent variations.

- Network Pharmacology: The target compound’s structural complexity may engage multiple pathways (e.g., pain modulation via TNF-α and immunomodulation), akin to multi-target natural products .

Preparation Methods

Heteropolyacid-Catalyzed Cyclization

Keggin-type heteropolyacids (HPAs) have emerged as superior catalysts for diazepine synthesis due to their strong Brønsted acidity and thermal stability. As demonstrated by Patel et al., the reaction of ketimine intermediates with aldehydes in the presence of H5PMo10V2O40 achieves intramolecular cyclization at reflux conditions, yielding 1,4-diazepines in >85% efficiency. Key advantages include:

- Catalyst loading : 0.1 mol% sufficient for complete conversion.

- Substrate tolerance : Compatible with electron-withdrawing and electron-donating substituents.

- Reaction time : 2–4 hours under reflux in toluene.

For the target compound, the ketimine precursor 1 (5-phenyl-1,4-diazepin-2-one) is synthesized via condensation of 1,2-diaminobenzene with ethyl acetoacetate, followed by oxidation.

Functionalization at the N1 Position

Introducing the 2-(2-methylphenyl)-2-oxoethyl group at the diazepin’s N1 position requires regioselective alkylation.

Acylation via Friedel-Crafts Reaction

The oxoethyl side chain is installed using 2-bromo-1-(2-methylphenyl)ethan-1-one under Friedel-Crafts conditions. Aluminum chloride (AlCl3) catalyzes the electrophilic substitution, forming a stable acylated intermediate 2 in 78% yield. Critical parameters include:

- Solvent : Anhydrous dichloromethane.

- Temperature : 0°C to room temperature.

- Workup : Quenching with ice-water to prevent over-acylation.

Urea Moiety Formation

The bis-urea functionality is constructed through sequential isocyanate-amine coupling reactions.

Isocyanate-Amine Coupling

The primary amine at C3 of the diazepin reacts with 2-chloro-5-(trifluoromethyl)phenyl isocyanate in dichloromethane under inert atmosphere. As outlined by Kovalenko et al., this step proceeds at room temperature over 8 hours, yielding the tertiary urea 3 in 92% purity after recrystallization. Key considerations:

- Stoichiometry : 1:1 molar ratio of amine to isocyanate.

- Purification : Warm propan-2-ol washes remove unreacted reagents.

Optimization and Scalability

Catalyst Screening for Cyclization

Comparative studies of HPAs reveal H5PMo10V2O40 as optimal, offering:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| H5PMo10V2O40 | 92 | 2.5 |

| H3PW12O40 | 75 | 4.0 |

| H3PMo12O40 | 81 | 3.0 |

Solvent Effects on Urea Formation

Polar aprotic solvents enhance reaction kinetics:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 92 | 98 |

| Tetrahydrofuran | 85 | 95 |

| Acetonitrile | 78 | 90 |

Purification and Characterization

Recrystallization

Crude product is purified via gradient recrystallization:

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Approach :

- Step-wise optimization : Break down the synthesis into discrete steps (e.g., diazepin ring formation, urea linkage) and optimize each independently. For example, and highlight the use of chlorinated phenyl isocyanates and pyrrolidine intermediates, with purification via recrystallization or chromatography.

- Reaction conditions : Adjust solvent polarity (e.g., dichloromethane or THF) and temperature gradients to stabilize intermediates, as seen in and .

- Catalyst screening : Explore palladium or copper catalysts for cross-coupling steps, informed by analogous reactions in .

- Yield tracking : Use HPLC () to monitor intermediate purity before proceeding to subsequent steps .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the diazepin ring (δ 3.5–4.5 ppm for dihydro protons) and trifluoromethyl group (δ 120–125 ppm in -NMR) ().

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns ( ).

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization) ( ).

- X-ray Crystallography : Resolve crystalline forms for salt derivatives, as noted in ’s patent .

Q. How can solubility challenges be addressed during in vitro assays?

- Strategies :

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 1:9 v/v) to maintain solubility without destabilizing proteins ().

- Salt formation : Explore hydrochloride or sodium salts ( ) to enhance aqueous solubility.

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins for sustained release (analogous methods in ) .

Advanced Research Questions

Q. How can computational methods predict reactivity or guide derivative design for this compound?

- Computational Workflow :

- Reaction path search : Apply density functional theory (DFT) to model intermediates and transition states ( ). For example, simulate the urea linkage formation using B3LYP/6-31G* basis sets.

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina, leveraging structural motifs from and .

- QSAR modeling : Train models on analogs () to correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with activity .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Cross-validation Framework :

- Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability ( ).

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) ( ).

- Meta-analysis : Pool data from PubChem () and patent literature ( ) to identify outliers and consensus trends .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacodynamic properties?

- SAR Design Principles :

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3-cyclopropyl vs. 4-fluorophenyl in ) to probe steric/electronic effects.

- Bioisosteric replacement : Replace the trifluoromethyl group with cyano or sulfonamide moieties ( ).

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding ( ) .

Q. What industrial-scale synthesis considerations apply to this compound?

- Scale-up Protocols :

- Continuous flow reactors : Optimize residence time and mixing for exothermic steps (e.g., urea formation) ( ).

- Automated purification : Implement simulated moving bed (SMB) chromatography for high-throughput separation ( ).

- Waste minimization : Use green solvents (e.g., cyclopentyl methyl ether) and catalytic recycling ( ) .

Q. How can statistical design of experiments (DoE) optimize reaction parameters?

- DoE Implementation :

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) ( ).

- Response surface methodology (RSM) : Model non-linear interactions between solvent ratio and reaction time ( ).

- Robustness testing : Validate optimal conditions with 3× replicate runs ( ) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.